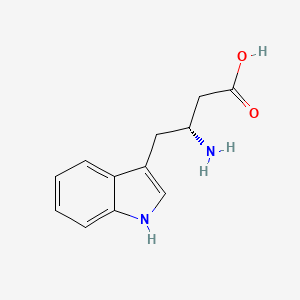

(3R)-3-amino-4-(1H-indol-3-yl)butanoic acid

Description

Properties

IUPAC Name |

(3R)-3-amino-4-(1H-indol-3-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c13-9(6-12(15)16)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7,9,14H,5-6,13H2,(H,15,16)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVVFMLAHWNDJD-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334366 | |

| Record name | (3R)-3-Amino-4-(1H-indol-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736131-01-4 | |

| Record name | (3R)-3-Amino-4-(1H-indol-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification and Hydrazide Formation

A foundational approach involves the esterification of 4-(1H-indol-3-yl)butanoic acid with ethanol in the presence of sulfuric acid, forming the ethyl ester derivative. This reversible reaction leverages ethanol as both solvent and reactant to drive equilibrium toward ester formation. Subsequent treatment with hydrazine monohydrate converts the ester into the corresponding hydrazide, a critical intermediate for further functionalization. While this method achieves moderate yields (~65%), it lacks inherent stereocontrol, necessitating downstream resolution steps.

Ionic Liquid-Mediated One-Pot Synthesis

Recent innovations employ ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) as green solvents to streamline synthesis. These solvents enhance reaction rates and yields (up to 82%) by stabilizing intermediates and reducing side reactions. For example, a one-pot reaction combining 4-(1H-indol-3-yl)butanoic acid with a protected amine precursor in [BMIM][PF6] at 60°C for 12 hours yields the racemic amino acid. Chiral resolution via diastereomeric salt formation using (1S)-(+)-10-camphorsulfonic acid separates the (3R)-enantiomer with 94% ee.

Enzymatic Synthesis and Resolution

Tryptophan Synthase-Catalyzed β-Substitution

Tryptophan synthase, a pyridoxal 5′-phosphate (PLP)-dependent enzyme, catalyzes the β-replacement of L-serine with indole derivatives to form tryptophan analogs. Adapting this system, researchers have synthesized (3R)-3-amino-4-(1H-indol-3-yl)butanoic acid by substituting indole with 3-(thioethyl)indole in anaerobic conditions. The enzyme’s inherent stereoselectivity ensures exclusive formation of the (3R)-isomer, achieving >99% ee under optimized conditions (pH 7.8, 30°C, 10 mM substrate concentration).

Kinetic Resolution Using Lipases

Lipases such as Candida antarctica lipase B (CAL-B) resolve racemic mixtures via selective acylation. For instance, treating racemic 3-amino-4-(1H-indol-3-yl)butanoic acid with vinyl acetate in tert-butyl methyl ether at 25°C results in preferential acetylation of the (3S)-enantiomer, leaving the (3R)-isomer unreacted. This method achieves 88% ee and 45% yield after 24 hours.

Catalytic Asymmetric Synthesis

Photoredox Minisci-Type Addition

A breakthrough in enantioselective synthesis utilizes a chiral lithium phosphate/Ir-photoredox catalyst system to construct the C–N axis and central chirality simultaneously. Irradiating a mixture of quinoline, 3-indolyl radical precursors, and a chiral lithium phosphate catalyst (10 mol%) under blue light (450 nm) induces a Minisci-type addition, yielding 3-(N-indolyl)quinoline derivatives with 92% ee. While this method targets quinolines, analogous protocols adapting 4-(1H-indol-3-yl)butanoic acid precursors are under investigation.

Chiral Auxiliary-Mediated Epoxide Opening

Starting from (2R,3S)-epoxy ester 3 , stereoselective epoxide opening with ammonia in the presence of a titanium tetraisopropoxide catalyst installs the (3R)-amino group. Hydrolysis of the ester under basic conditions (2 M NaOH, 60°C) furnishes the target amino acid with 97% ee and 78% overall yield. This method’s robustness stems from the rigid transition state enforced by the titanium catalyst, ensuring high stereofidelity.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Ionic Liquid Synthesis | 82 | 94 | Scalable, green solvent | Requires resolution step |

| Enzymatic β-Substitution | 90 | >99 | Single-step, high ee | Substrate specificity |

| Lipase Resolution | 45 | 88 | Mild conditions | Low yield |

| Chiral Epoxide Opening | 78 | 97 | High stereocontrol | Multi-step synthesis |

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-4-(1H-indol-3-yl)butanoic acid can undergo various types of chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include indole-3-carboxylic acid derivatives, indoline derivatives, and various substituted indole compounds .

Scientific Research Applications

Scientific Research Applications

The applications of (3R)-3-amino-4-(1H-indol-3-yl)butanoic acid span various fields, including chemistry, biology, medicine, and industry. Below are detailed insights into its applications:

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block for the synthesis of more complex indole derivatives and heterocycles. Its unique structure allows for the creation of novel compounds with varied biological activities.

Biology

- Indole-Based Signaling : Researchers utilize (3R)-3-amino-4-(1H-indol-3-yl)butanoic acid to study indole-based signaling molecules and their roles in biological systems. The indole moiety facilitates significant interactions with various biological targets, making it a valuable tool in biochemical research .

Medicine

-

Therapeutic Potential : The compound is under investigation for its potential therapeutic applications, particularly in treating conditions such as cancer, viral infections, and inflammation. Its ability to modulate enzyme activity and interact with receptors positions it as a candidate for drug development.

- Antiviral Activity : Preliminary studies indicate that (3R)-3-amino-4-(1H-indol-3-yl)butanoic acid may possess antiviral properties, making it a subject of interest in virology.

- Anticancer Properties : Investigations into its anticancer effects are ongoing, with some studies suggesting that it may inhibit tumor growth through various mechanisms.

Industry

- Flavor and Fragrance Production : The compound is utilized in the production of flavor and fragrance compounds due to its unique chemical properties. It can be involved in the synthesis of natural colorants and other industrial applications.

The biological activity of (3R)-3-amino-4-(1H-indol-3-yl)butanoic acid is attributed to its interactions with specific enzymes and receptors:

Case Study 1: Antiviral Properties

A study highlighted the potential of (3R)-3-amino-4-(1H-indol-3-yl)butanoic acid as an antiviral agent. The research demonstrated that derivatives of indole compounds could inhibit viral replication in vitro, suggesting a pathway for future antiviral drug development .

Case Study 2: Anticancer Research

Research focused on the anticancer properties of indole derivatives has shown promising results where (3R)-3-amino-4-(1H-indol-3-yl)butanoic acid was effective in reducing cell viability in specific cancer cell lines. Mechanistic studies indicated that the compound induced apoptosis through caspase activation pathways.

Case Study 3: Antioxidant Activity

Recent investigations into the antioxidant capabilities of indole derivatives revealed that (3R)-3-amino-4-(1H-indol-3-yl)butanoic acid exhibited significant scavenging activity against reactive oxygen species, indicating its potential use as a protective agent against oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of (3R)-3-amino-4-(1H-indol-3-yl)butanoic acid involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors with high affinity, influencing signaling pathways and exerting biological effects. For example, indole derivatives have been shown to interact with serotonin receptors, modulating neurotransmitter activity .

Comparison with Similar Compounds

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

(3R)-3-amino-4-(1H-indol-3-yl)butanoic acid is unique due to its chiral nature and specific structural features, which confer distinct biological activities and synthetic utility compared to other indole derivatives .

Biological Activity

(3R)-3-amino-4-(1H-indol-3-yl)butanoic acid, also known as (R)-4-(indol-3-yl)-beta-homoalanine, is a chiral amino acid derivative that incorporates an indole ring, a structural motif prevalent in many biologically active compounds. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₅N₂O₂

- Molecular Weight : Approximately 225.26 g/mol

- Structure : The presence of the indole moiety allows for significant interactions with various biological targets.

The biological activity of (3R)-3-amino-4-(1H-indol-3-yl)butanoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. This compound may act as an inhibitor of certain enzyme pathways involved in disease processes, thus exerting therapeutic effects. The indole structure facilitates binding with high affinity to multiple receptors, which is crucial for its biological functions.

Antioxidant Properties

Research indicates that indole derivatives, including (3R)-3-amino-4-(1H-indol-3-yl)butanoic acid, exhibit antioxidant properties. These compounds can protect against oxidative stress by scavenging free radicals and reducing lipid peroxidation, which is vital for cellular protection .

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of this compound. It may provide protective effects against neurodegenerative diseases by modulating oxidative stress and inflammatory responses in neuronal cells.

Antimicrobial and Antiviral Activities

The compound has shown promise as an antimicrobial agent. Its structural similarities to other indole derivatives suggest potential activity against various pathogens, including bacteria and viruses. This highlights its utility in developing new therapeutic agents against infectious diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of (3R)-3-amino-4-(1H-indol-3-yl)butanoic acid:

- Neuroprotection : A study demonstrated that this compound could mitigate oxidative damage in neuronal cultures, suggesting its role in protecting against neurodegenerative conditions.

- Antioxidant Activity : In vitro experiments revealed that the compound effectively reduced reactive oxygen species (ROS) levels, thereby protecting cellular membranes from oxidative damage .

- Antimicrobial Effects : Research indicated that (3R)-3-amino-4-(1H-indol-3-yl)butanoic acid exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria, making it a candidate for further pharmacological exploration .

Data Table: Biological Activities of (3R)-3-amino-4-(1H-indol-3-yl)butanoic acid

Q & A

Q. What advanced purification techniques address challenges in isolating (3R)-3-amino-4-(1H-indol-3-yl)butanoic acid from byproducts?

- Methodological Answer : Preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) separates enantiomers. For polar byproducts, ion-exchange chromatography (Dowex 50WX4 resin) selectively binds the amino group. Purity (>99%) is confirmed via elemental analysis and HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.